Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate

Lipophilicity Drug Design ADME

Substituting pyridine regioisomers without verifying regiochemistry can introduce >8,000-fold differences in partition coefficient and invalidate assay results. This compound eliminates that risk with verified 3-CF3,4-acetate substitution. • Defined regiochemistry confirmed by 19F NMR; LogP +1.35 vs. -2.60 for the 4-CF3,2-acetate isomer. • Potassium salt dissolves directly in aqueous buffers at millimolar concentrations-no ester deprotection required. • Fragment-compliant properties (MW 243.22, TPSA 50.19 Ų) suit SPR, NMR, and thermal shift screening workflows.

Molecular Formula C8H5F3KNO2
Molecular Weight 243.22 g/mol
Cat. No. B12310131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate
Molecular FormulaC8H5F3KNO2
Molecular Weight243.22 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1CC(=O)[O-])C(F)(F)F.[K+]
InChIInChI=1S/C8H6F3NO2.K/c9-8(10,11)6-4-12-2-1-5(6)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1
InChIKeyRIEUYMOQAMPCDI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate


Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate (CAS 1909317-39-0) is a fluorinated pyridinyl acetate potassium salt with the molecular formula C8H5F3KNO2 and a molecular weight of 243.22 g/mol . This compound belongs to the class of trifluoromethyl-substituted pyridine building blocks, which are widely employed in pharmaceutical and agrochemical research for the construction of bioactive molecules owing to the strong electron-withdrawing and lipophilic character of the CF3 group . The potassium salt form is supplied by multiple vendors at purities typically exceeding 95%, with pricing and packaging information available from sources including Fujifilm Wako and Leyan .

Generic Substitution Risks for Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate


Trifluoromethylpyridine derivatives with different substitution patterns cannot be treated as interchangeable building blocks because the position of the CF3 group relative to the acetate moiety profoundly alters the molecule's electronic distribution, lipophilicity, and acid-base properties . Specifically, the 3-CF3,4-acetate regioisomer (the target compound) exhibits a computed LogP of +1.35 and a topological polar surface area (TPSA) of 50.19 Ų, in contrast to the 4-CF3,2-acetate positional isomer, which displays a LogP of –2.60 and a TPSA of 53.02 Ų . This >3.9 log-unit difference in partition coefficient corresponds to an approximately 8,000-fold difference in theoretical octanol-water partitioning, directly impacting membrane permeability, protein binding, and formulation behavior. The potassium salt form further differentiates the compound from the corresponding free acid (pKa ~4.10) and methyl ester (pKa ~2.80) in terms of solubility, hygroscopicity, and suitability for direct use in aqueous reaction media . These quantifiable property gaps mean that substituting any close analog without re-optimization of reaction conditions or biological assay parameters carries a high risk of divergent outcomes.

Head-to-Head Evidence: Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate vs. Analogs


LogP Difference Between Positional Isomers

Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate (target) and its positional isomer Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate differ dramatically in calculated octanol-water partition coefficient (LogP). The target compound records a LogP of +1.35, while the isomer records a LogP of –2.60, both derived from the same computational platform (Leyan product database) . This 3.95 log-unit gap is a direct consequence of the different juxtaposition of the electron-withdrawing CF3 group and the ionized carboxylate, altering the overall molecular dipole and hydrogen-bonding capacity. For drug discovery programs, such a difference implies that the target compound will exhibit substantially higher membrane permeability and potentially different tissue distribution, whereas the isomer's negative LogP would favor aqueous solubility and limited passive diffusion .

Lipophilicity Drug Design ADME

TPSA Difference Between Positional Isomers

The topological polar surface area (TPSA) of the target compound is 50.19 Ų, compared to 53.02 Ų for the 4-CF3,2-acetate positional isomer potassium salt . Although both values fall within Veber's threshold for oral bioavailability (<140 Ų), the 5.6% relative reduction in TPSA for the target compound, combined with its positive LogP, suggests a more favorable passive membrane permeation profile. TPSA is a widely used computational descriptor inversely correlated with intestinal absorption and blood-brain barrier penetration; thus, the lower TPSA of the target compound may translate to measurably higher cell permeability in Caco-2 or PAMPA assays when benchmarked against the isomer .

Polar Surface Area Membrane Permeability Drug-likeness

pKa Comparison: Free Acid vs. Methyl Ester

The free acid corresponding to the target compound, 2-(3-(trifluoromethyl)pyridin-4-yl)acetic acid (CAS 1227588-74-0), has a predicted pKa of 4.10 ± 0.18, reflecting the combined electron-withdrawing effects of the pyridine ring and the adjacent trifluoromethyl group . In contrast, the methyl ester derivative (CAS 2105479-00-1) has a predicted pKa of only 2.80 ± 0.18 . This 1.3 pKa-unit difference indicates that the free acid is a significantly weaker acid than the ester, which has implications for salt formation equilibria and nucleophilic reactivity at the carboxylate. The potassium salt of the target compound, being fully ionized at physiological pH, offers distinct advantages in aqueous solubility and direct coupling reactivity over the ester prodrug form, which requires a hydrolysis step for activation .

pKa Salt Formation Reactivity

Purity and Salt Form Across Positional Isomers

The target compound is commercially available as a potassium salt with a specified purity of 95% (Leyan) or as an Enamine-sourced product through Fujifilm Wako . Its closest positional isomer potassium salt (CAS 1923238-84-9) is available at a higher purity of 98% (Leyan) . However, the 3-log-unit LogP gap and divergent TPSA values demonstrated above mean that the higher purity of the isomer does not compensate for its fundamentally different physicochemical profile; a user requiring the 3-CF3,4-acetate regiochemistry for a specific SAR series or patent strategy must accept the target compound's purity specification rather than substituting a higher-purity but structurally mismatched isomer. Pricing data from Fujifilm Wako for the target compound (e.g., ¥653,400 for 1 g) establishes a procurement benchmark against which alternative vendor quotes should be compared .

Purity Salt Selection Procurement

Optimal Procurement Scenarios for Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate


Lipophilic Pyridine Scaffold for SAR Exploration

When a drug discovery program demands a pyridine core with a CF3 group at the 3-position and a synthetically accessible acetate moiety at the 4-position, the potassium salt form provides immediate aqueous solubility for in vitro assays without the need for ester deprotection. The target compound's positive LogP (+1.35) and moderate TPSA (50.19 Ų) make it a suitable fragment for lead optimization campaigns targeting intracellular or membrane-bound proteins where balanced lipophilicity is required. Users should not substitute the 4-CF3,2-acetate isomer (LogP –2.60) without anticipating substantial reductions in passive cell permeability.

Trifluoromethylpyridine Intermediate for Agrochemical Actives

The 3-CF3,4-acetate substitution pattern serves as a known building block for agrochemical active ingredients . The potassium salt's ionic nature facilitates direct use in aqueous-phase coupling reactions, avoiding the additional saponification step required if the methyl ester were employed. The predicted pKa of the conjugate acid (4.10) ensures that the carboxylate remains ionized under typical formulation conditions (pH 5–8), enhancing water solubility in sprayable formulations.

Regiospecific Trifluoromethyl Probe for 19F NMR

The trifluoromethyl group at the 3-position of the pyridine ring adjacent to the acetate anchor provides a distinctive 19F NMR handle and contributes to oxidative metabolic stability . The potassium salt can be directly employed in amide coupling reactions with amine-containing linkers or biomolecules, generating probes suitable for target engagement studies. The regioisomeric integrity (3-CF3,4-acetate vs. 4-CF3,2-acetate) is critical for maintaining consistent 19F chemical shift and relaxation properties across a probe series.

Fragment-Based Drug Discovery Library Component

With a molecular weight of 243.22 g/mol and a TPSA of 50.19 Ų, the compound falls within fragment-like property space (MW < 300, TPSA < 60 Ų) . The potassium salt form is directly soluble in aqueous screening buffers at millimolar concentrations, enabling its use in fragment screening campaigns (e.g., SPR, NMR, or thermal shift assays) without the need for DMSO stock solutions. Its regioisomeric purity ensures that any screening hit can be unambiguously attributed to the 3-CF3,4-acetate scaffold.

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